molecular formula C38H41N3O5S B12732868 1-((4-((6'-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-2'-yl)amino)phenyl)sulphonyl)pyrrolidine CAS No. 85223-23-0

1-((4-((6'-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-2'-yl)amino)phenyl)sulphonyl)pyrrolidine

Cat. No.: B12732868
CAS No.: 85223-23-0
M. Wt: 651.8 g/mol
InChI Key: ODNOWXBNFWKWGC-UHFFFAOYSA-N
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Description

1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spiro structure, which is a bicyclic system where two rings are connected through one common atom. The dibutylamino group and the sulphonyl group further contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spiro structure: This is typically achieved through a cyclization reaction involving isobenzofuran and xanthen derivatives.

    Introduction of the dibutylamino group: This step involves the reaction of the intermediate with dibutylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The dibutylamino group and the sulphonyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Anilino-6-(dibutylamino)-3-methylfluoran: Known for its use as a color former in thermal paper.

    6’-(Diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl b-D-galactopyranoside: Used as a chemiluminescent substrate for ATP detection.

Uniqueness

1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine stands out due to its unique combination of structural features, including the spiro structure, dibutylamino group, and sulphonyl group

Biological Activity

1-((4-((6'-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-2'-yl)amino)phenyl)sulphonyl)pyrrolidine (CAS No. 85223-23-0) is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a spiro structure and various functional groups. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C38H41N3O5S, with a molecular weight of approximately 651.8 g/mol. Its structure includes:

  • Spiro structure : A bicyclic system that enhances its reactivity.
  • Dibutylamino group : Known for its role in enhancing lipophilicity and biological activity.
  • Sulphonamide linkage : Contributes to its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The sulphonamide group can participate in hydrogen bonding with enzymes or receptors, potentially inhibiting their activity. The dibutylamino group enhances membrane permeability, allowing the compound to enter cells more effectively.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways, affecting cell proliferation and survival.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction.
  • Antimicrobial Properties : The compound may exhibit antibacterial or antifungal activity due to its ability to disrupt microbial cell membranes.
  • Fluorescent Probes : Its unique structure allows it to be explored as a fluorescent probe for biological imaging.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL, indicating potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

A comparison of structural analogs reveals that variations in functional groups significantly influence biological activity:

Compound NameCAS NumberKey Structural FeaturesAnticancer Activity
6'-(Diethylamino)-3-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one21934-68-9Diethylamino groupModerate
2'-[4-(Piperidinosulfonyl)anilino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one85223-13-8Piperidinosulfonyl groupHigh
6,6'-(3-Oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3',6'-diyl)bis[L-arginyl-L-alanylamide]647865-16-5Amino acid derivativesLow

Properties

CAS No.

85223-23-0

Molecular Formula

C38H41N3O5S

Molecular Weight

651.8 g/mol

IUPAC Name

6'-(dibutylamino)-2'-(4-pyrrolidin-1-ylsulfonylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C38H41N3O5S/c1-3-5-21-40(22-6-4-2)29-16-19-33-36(26-29)45-35-20-15-28(25-34(35)38(33)32-12-8-7-11-31(32)37(42)46-38)39-27-13-17-30(18-14-27)47(43,44)41-23-9-10-24-41/h7-8,11-20,25-26,39H,3-6,9-10,21-24H2,1-2H3

InChI Key

ODNOWXBNFWKWGC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=C(C=C6)S(=O)(=O)N7CCCC7

Origin of Product

United States

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